N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide
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Description
N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to targetFtsZ , a key functional protein in bacterial cell division . FtsZ is currently considered a potential target for the development of novel antibacterial agents .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, potentially disrupting the normal function of the protein and leading to an antimicrobial effect .
Biochemical Pathways
Given the potential target of ftsz, it can be inferred that the compound may interfere with bacterial cell division, thereby inhibiting bacterial growth .
Pharmacokinetics
The metabolism and excretion of these compounds can vary depending on their specific chemical structure .
Result of Action
Based on the potential target of ftsz, it can be inferred that the compound may lead to the inhibition of bacterial cell division, resulting in an antimicrobial effect .
Properties
IUPAC Name |
N-[[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-12-27-21-8-5-4-7-20(21)25-23(27)16-26(3)24(28)22-9-6-13-30-22/h4-11,13,15H,12,14,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLANQKWBVPCSMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.